molecular formula C20H15ClN2O2S B11365092 3-chloro-N-(furan-2-ylmethyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(furan-2-ylmethyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11365092
M. Wt: 382.9 g/mol
InChI Key: WGEGOHDNZSQGQU-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-2-ylmethyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings The compound also features a chloro substituent, a furan-2-ylmethyl group, a pyridin-2-yl group, and a carboxamide functional group

Preparation Methods

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, and a sulfur source, such as sodium sulfide, under high-temperature conditions.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction involving a furan-2-ylmethyl halide and a suitable nucleophile, such as sodium hydride.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a pyridin-2-ylboronic acid and a suitable aryl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative, such as an acid chloride, and an amine.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-chloro-N-(furan-2-ylmethyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form biaryl or aryl-alkene derivatives.

Common reagents and conditions used in these reactions vary depending on the specific transformation desired. Major products formed from these reactions include oxidized, reduced, substituted, and coupled derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies to investigate the interactions with specific biological targets, such as enzymes or receptors.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, anti-cancer, or anti-microbial properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-(furan-2-ylmethyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide include other benzothiophene derivatives with different substituents. Some examples are:

    3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide: Lacks the pyridin-2-yl and 6-methyl groups.

    6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide: Lacks the chloro and furan-2-ylmethyl groups.

    3-chloro-1-benzothiophene-2-carboxamide: Lacks the furan-2-ylmethyl, pyridin-2-yl, and 6-methyl groups.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-6-methyl-N-pyridin-2-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H15ClN2O2S/c1-13-7-8-15-16(11-13)26-19(18(15)21)20(24)23(12-14-5-4-10-25-14)17-6-2-3-9-22-17/h2-11H,12H2,1H3

InChI Key

WGEGOHDNZSQGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4)Cl

Origin of Product

United States

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